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Compound of Interest

1-Carbamoyilpyrrolidine-2-
Compound Name:
carboxylic acid

Cat. No.: B137483

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
carbamoyl-L-proline, a carbamoylated derivative of the amino acid L-proline. The information
presented herein is intended to support research and development activities where the
characterization of this compound is essential. This document details nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and FT-IR
spectroscopy for N-carbamoyl-L-proline.

Table 1: *"H NMR Spectroscopic Data for N-Carbamoyl-L-
proline
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
1.83 m H-4

2.18 m H-3

3.40 m H-5

4.20 dd 8.4,3.6 H-2

5.60 s (br) -NH:z

12.4 s (br) -COOH

Solvent: DMSO-ds

Table 2: *C NMR Spectroscopic Data for N-Carbamoyl-L-

proline
Chemical Shift (8) ppm Assignment
24.9 C-4
30.8 C-3
46.5 C-5
59.9 C-2
158.9 C=0 (carbamoyl)
174.4 C=0 (carboxyl)

Solvent: DMSO-ds

Table 3: FT-IR Spectroscopic Data for N-Carbamoyl-L-

proline
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Wavenumber (cm~?) Assignment

3401 N-H stretching (carbamoyl NH2)
3215 O-H stretching (carboxyl)
2980-2880 C-H stretching (aliphatic)

1720 C=0 stretching (carboxyl)

1650 C=0 stretching (carbamoyl)
1580 N-H bending

1450 C-N stretching

Sample State: Solid (KBr pellet)

Mass Spectrometry Data

While a detailed experimental mass spectrum for N-carbamoyl-L-proline is not readily available
in the reviewed literature, the molecular weight can be calculated from its chemical formula
(CeH10N203).

Calculated Molecular Weight: 158.16 g/mol

Experimental Protocols

The following protocols are based on the synthetic and characterization procedures described
for N-carbamoyl-L-proline and general spectroscopic techniques for small molecules.

Synthesis of N-Carbamoyl-L-proline

N-carbamoyl-L-proline can be synthesized by the reaction of L-proline with potassium cyanate
in an acidic aqueous medium. A typical procedure involves dissolving L-proline in water, adding
potassium cyanate, and then acidifying the solution with an acid like HCI to a pH of
approximately 3-4. The mixture is heated, and upon cooling, N-carbamoyl-L-proline precipitates
and can be collected by filtration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 3C NMR spectra are recorded on a spectrometer operating at a frequency of, for
example, 400 MHz for *H and 100 MHz for 13C.

Sample Preparation: A sample of N-carbamoyl-L-proline (typically 5-10 mg) is dissolved in
approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-de
(DMSO-de).

Data Acquisition:

o 'H NMR: A standard proton experiment is performed. Key parameters include a sufficient
number of scans to achieve a good signal-to-noise ratio, a spectral width covering the
expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

o 13C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is
typically required compared to *H NMR. The spectral width should encompass the
expected range for all carbon atoms (e.g., 0-200 ppm).

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak (e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer to identify the functional groups present in the
molecule.

o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of N-carbamoyl-L-proline is finely ground with about 100-200 mg of
dry potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:

o A background spectrum of the empty sample compartment is collected.
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o The KBr pellet containing the sample is placed in the sample holder, and the spectrum is
recorded, typically in the range of 4000-400 cm™1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

For the analysis of N-carbamoyl-L-proline, a high-resolution mass spectrometer with an
electrospray ionization (ESI) source would be suitable.

o Sample Preparation: A dilute solution of N-carbamoyl-L-proline is prepared in a suitable
solvent system, such as a mixture of water and methanol or acetonitrile, often with a small
amount of formic acid to promote ionization.

» Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer
is operated in either positive or negative ion mode to detect the protonated molecule [M+H]*
or the deprotonated molecule [M-H]~, respectively.

o Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the
parent ion, which can be used to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-
carbamoyl-L-proline.
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Experimental Workflow for Spectroscopic Analysis
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Caption: Experimental Workflow for Spectroscopic Analysis.

As N-carbamoyl-L-proline is not a known signaling molecule, a signaling pathway diagram is
not applicable. The following diagram illustrates the logical relationship of the spectroscopic
data to the chemical structure.
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Relationship between Structure and Spectroscopic Data
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Caption: Structure and Spectroscopic Data Relationship.

 To cite this document: BenchChem. [Spectroscopic Profile of N-Carbamoyl-L-proline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137483#spectroscopic-data-for-n-carbamoyl-I-
proline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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